5-Biphenyl-3-yl-2H-tetrazole

Overview

Description

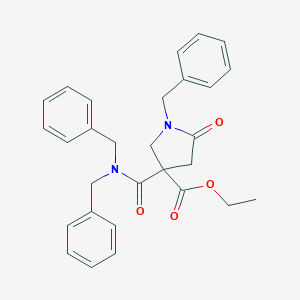

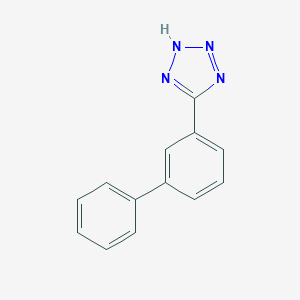

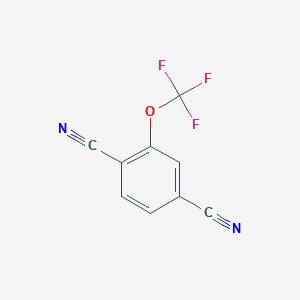

“5-Biphenyl-3-yl-2H-tetrazole” is a biphenylyltetrazole . Its molecular formula is C13H10N4 and it has a molecular weight of 222.24 g/mol . It is also known by other names such as 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole, 5-Biphenyl-2-yl-2H-tetrazole, and 5-[1,1’-Biphenyl]-2-yl-2H-tetrazole .

Synthesis Analysis

The synthesis of “5-Biphenyl-3-yl-2H-tetrazole” involves various methods. One approach involves the use of phenols . Another method involves the reaction of aryldiazonium salts with amidines followed by oxidative ring closure . A study also reported the solid-phase synthesis of 5-Biphenyl-3-yl-2H-tetrazole .Molecular Structure Analysis

The molecular structure of “5-Biphenyl-3-yl-2H-tetrazole” includes a biphenyl and a tetrazole moiety . The InChI of the compound is InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Biphenyl-3-yl-2H-tetrazole” include a molecular weight of 222.24 g/mol, a molecular formula of C13H10N4, and various computed properties such as XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole derivatives, including 5-Biphenyl-3-yl-2H-tetrazole, play a very important role in medicinal and pharmaceutical applications . They are the active ingredients of highly effective drugs circulating in the modern world pharmaceutical market . For example, these are antihypertensive drug (losartan), cephalosporin antibiotic (latamoxef), histamine receptor blocker (pemiroplast), and analgesic alfentanil .

Synthesis of New Compounds

5-Biphenyl-3-yl-2H-tetrazole can be used in the synthesis of new compounds. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .

Treatment of Hypertension

The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection .

Agriculture

Tetrazoles have interesting applications in agriculture . They can be used in the development of new agrochemicals to improve crop yield and protect plants from pests and diseases .

Photography

Tetrazoles are also used in photography . They can be used as a component in photographic emulsions, providing increased sensitivity to light .

Components of Explosives

Tetrazoles are used as components of explosives due to their high nitrogen content . They can provide a high energy output when detonated .

Future Directions

Mechanism of Action

- Interaction : The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole acts as a bioisosteric substituent for the carboxylic acid functional group . It mimics the acidic properties of carboxylic acids.

- Biological Stability : Unlike carboxylic acids, tetrazoles are metabolically more stable, making them resistant to degradation .

- Inhibition : For example, antifungal drugs like oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 through their tetrazole moiety .

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

5-(3-phenylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSTJGPSOCQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590179 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188890-74-6 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)